molecular formula C19H19FN2O B140283 Desmethylescitalopram CAS No. 144025-14-9

Desmethylescitalopram

Cat. No. B140283
M. Wt: 310.4 g/mol
InChI Key: PTJADDMMFYXMMG-IBGZPJMESA-N
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Description

Desmethylescitalopram, also known as desmethylcitalopram (DCIT), is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of depression and various anxiety disorders . It is formed in vivo and has been detected in various biological samples, including plasma and breast milk . The presence of desmethylescitalopram in these fluids is indicative of the metabolism of citalopram in the body and its potential pharmacological effects.

Synthesis Analysis

The synthesis of desmethylescitalopram has been improved in recent studies. An efficient method involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, yielding desmethylescitalopram with a high yield of 87% . This improved synthesis provides a more straightforward approach to obtaining desmethylescitalopram for further study and potential clinical application.

Molecular Structure Analysis

Desmethylescitalopram retains the core structure of citalopram but lacks a methyl group, which is removed during the metabolic process. The molecular structure of desmethylescitalopram is crucial for its interaction with biological targets, such as the serotonin transporter, which is responsible for its antidepressant effects. The stereoselective determination of citalopram and desmethylescitalopram is important as the different enantiomers may have varying pharmacological profiles .

Chemical Reactions Analysis

Desmethylescitalopram is formed through the metabolic pathways of citalopram, primarily in the liver. The process involves the demethylation of citalopram, which can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes. The metabolite itself can undergo further reactions, such as oxidation, to form secondary metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of desmethylescitalopram have been characterized through various analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS) have been used to measure desmethylescitalopram in biological samples . These methods provide information on the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The extraction recovery, calibration range, and precision of these methods are critical for accurate quantification and monitoring of desmethylescitalopram in clinical settings .

Scientific Research Applications

Metabolism and Pharmacogenomics

  • CYP2C19 Genotype Influence: The metabolism of escitalopram to its primary metabolite, N-desmethylescitalopram, is significantly influenced by CYP2C19 and CYP2D6 genotypes. This impact is evident in the variation of steady-state concentrations of escitalopram and its metabolite in patients with depression, highlighting the role of genetic factors in drug metabolism (Huezo-Diaz et al., 2012).

Pharmacokinetics

  • Impact of Fluvoxamine on Pharmacokinetics

    The coadministration of fluvoxamine, an inhibitor of CYP2C19, significantly alters the plasma concentrations of escitalopram but not of desmethylescitalopram in depressed patients. This indicates a selective pharmacokinetic interaction, potentially relevant for therapeutic drug monitoring (Yasui‐Furukori et al., 2016).

  • Variability in Serum Concentrations

    A study highlighted the extensive variability in serum concentrations of escitalopram and its metabolites, including desmethylescitalopram, among patients. This variability was observed across different dosages, indicating the complex pharmacokinetics of these compounds (Reis et al., 2007).

Clinical Applications and Efficacy

  • Comparative Efficacy in Anxious Depression

    A study compared the efficacy of escitalopram with other antidepressants in treating anxious depression. While desmethylescitalopram was not the primary focus, its role as a metabolite of escitalopram, an effective treatment in this context, is implied (Shin et al., 2022).

  • Role in Pediatric Depression

    Research on escitalopram in pediatric depression, which would involve the formation of desmethylescitalopram as a metabolite, did not find significant improvement compared to placebo in the total population, but suggested potential benefits in adolescent patients (Wagner et al., 2006).

Forensic Toxicology

  • Detection in Alternative Materials: The development of methods to detect citalopram and its metabolite desmethylescitalopram in hair and nails has implications for forensic toxicology. This method enables the identification of long-term use or exposure to these compounds (Pufal et al., 2010).

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335276
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylescitalopram

CAS RN

144025-14-9
Record name Desmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144025-14-9
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Record name DESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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